molecular formula C19H22N4O4S B10983375 N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide

N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B10983375
M. Wt: 402.5 g/mol
InChI Key: LDZINPWDTLCBDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:

    Chemical Formula: CHNOS

    IUPAC Name: N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide

This compound combines elements from various chemical families, including thiadiazoles, benzodioxins, and pyrrolidines. Its intricate structure suggests potential biological activity.

Preparation Methods

Synthetic Routes::

Industrial Production:: Industrial-scale synthesis typically involves efficient and scalable methods to produce this compound for research and applications.

Chemical Reactions Analysis

    Oxidation: The tert-butyl group is susceptible to oxidation, potentially leading to the formation of an alcohol or ketone.

    Substitution: The thiadiazole nitrogen can undergo nucleophilic substitution reactions.

    Reagents: Common reagents include oxidants (e.g., mCPBA), nucleophiles (e.g., amines), and Lewis acids (e.g., AlCl).

    Major Products: Various derivatives may form, depending on reaction conditions.

Scientific Research Applications

    Medicine: Investigate its potential as a drug candidate (e.g., antiviral, anticancer, or anti-inflammatory).

    Chemistry: Study its reactivity, stability, and interactions with other molecules.

    Biology: Explore its effects on cellular processes and biological pathways.

    Industry: Assess its use in materials science (e.g., polymers, coatings).

Mechanism of Action

The compound likely interacts with specific molecular targets (enzymes, receptors, etc.) to exert its effects. Further research is needed to elucidate these mechanisms.

Comparison with Similar Compounds

    Similar Compounds: Explore related structures, such as other thiadiazoles, benzodioxins, or pyrrolidines.

    Uniqueness: Highlight features that set this compound apart (e.g., specific substituents, stereochemistry).

Properties

Molecular Formula

C19H22N4O4S

Molecular Weight

402.5 g/mol

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H22N4O4S/c1-19(2,3)17-21-22-18(28-17)20-16(25)11-8-15(24)23(10-11)12-4-5-13-14(9-12)27-7-6-26-13/h4-5,9,11H,6-8,10H2,1-3H3,(H,20,22,25)

InChI Key

LDZINPWDTLCBDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.